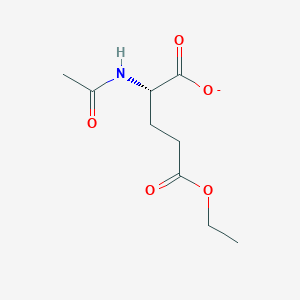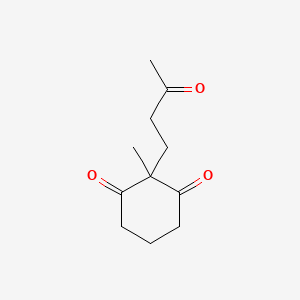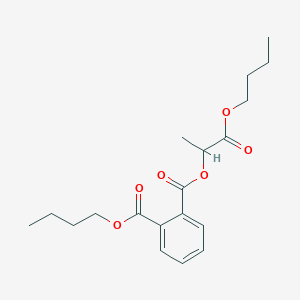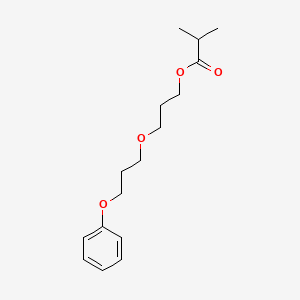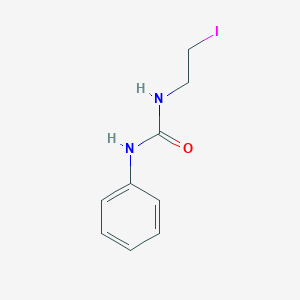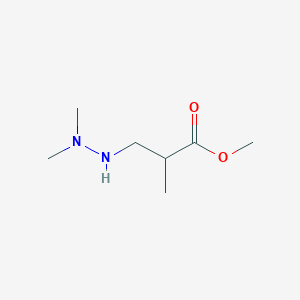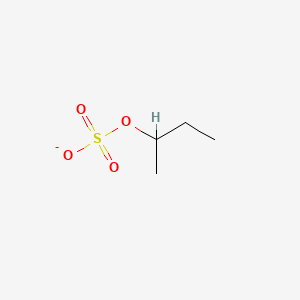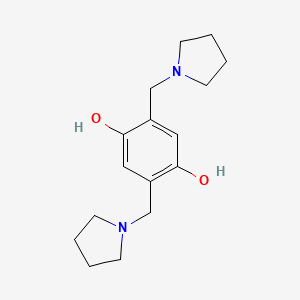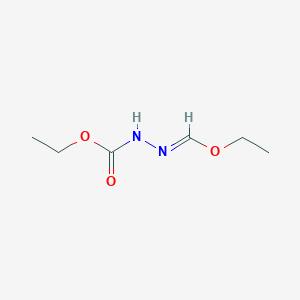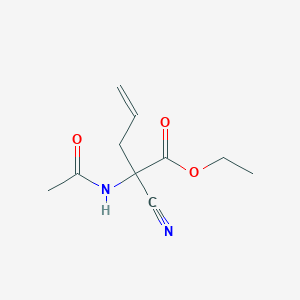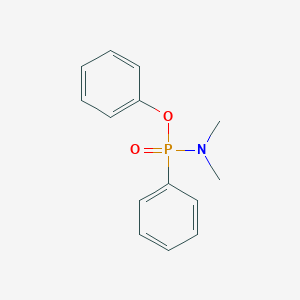![molecular formula C16H23BrO5 B14744259 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole CAS No. 2600-67-1](/img/structure/B14744259.png)
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole is a chemical compound with the molecular formula C14H19BrO4. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields, including chemistry and biology. This compound is characterized by the presence of a bromine atom and a butoxyethoxyethoxy group attached to the benzodioxole ring.
Preparation Methods
The synthesis of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole typically involves several steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce the bromine atom at the 5-position.
Etherification: The brominated intermediate is then subjected to etherification with 2-(2-butoxyethoxy)ethanol to form the final product.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole involves its interaction with specific molecular targets. The bromine atom and the butoxyethoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated benzodioxole derivative with different functional groups.
Piperonyl butoxide: A related compound with a similar benzodioxole core but different substituents.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: A compound with a similar bromine substitution but different overall structure .
The uniqueness of 5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2600-67-1 |
|---|---|
Molecular Formula |
C16H23BrO5 |
Molecular Weight |
375.25 g/mol |
IUPAC Name |
5-bromo-6-[2-(2-butoxyethoxy)ethoxymethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H23BrO5/c1-2-3-4-18-5-6-19-7-8-20-11-13-9-15-16(10-14(13)17)22-12-21-15/h9-10H,2-8,11-12H2,1H3 |
InChI Key |
VQJILJLOTBUSBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


